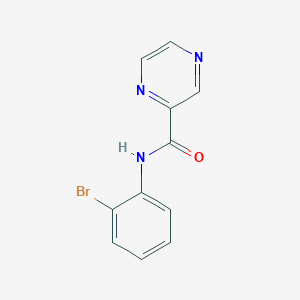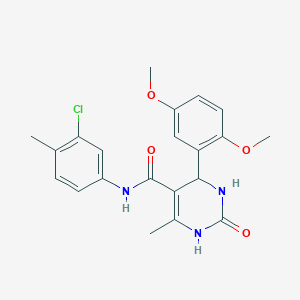![molecular formula C14H20N2O4 B5142930 2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol](/img/structure/B5142930.png)
2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol, also known as MNPN, is a synthetic compound that belongs to the family of nitrophenols. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of 2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol is not fully understood. However, studies have shown that 2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol can inhibit the activity of various enzymes, including tyrosine kinase and acetylcholinesterase. 2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol has also been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol has been shown to have various biochemical and physiological effects. In cancer cells, 2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol has been shown to protect against oxidative stress and improve cognitive function. 2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol has also been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
実験室実験の利点と制限
2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol has several advantages for lab experiments. It is a synthetic compound with a high purity, making it suitable for further research. 2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol is also stable under various conditions, allowing for long-term storage and use in experiments. However, 2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experiments. 2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol is also a relatively new compound, and more research is needed to fully understand its potential applications.
将来の方向性
There are several future directions for 2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol research. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanism of action of 2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol in more detail to better understand its effects. Additionally, future research could focus on improving the synthesis method of 2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol to increase the yield and purity of the compound. Overall, 2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol has the potential to be a valuable compound for scientific research and could lead to new treatments for various diseases.
合成法
2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol can be synthesized by the reaction of 2-methoxy-4-nitrophenol with 4-methylpiperidine and formaldehyde in the presence of a catalyst. The reaction yields 2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol as a yellow solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of 2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol, making it suitable for further research.
科学的研究の応用
2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol has also been studied for its potential use in Alzheimer's disease and Parkinson's disease. In these studies, 2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
2-methoxy-6-[(4-methylpiperidin-1-yl)methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-10-3-5-15(6-4-10)9-11-7-12(16(18)19)8-13(20-2)14(11)17/h7-8,10,17H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXWMYRDWYZYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-[(4-methylpiperidin-1-yl)methyl]-4-nitrophenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dimethoxy-4-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5142850.png)
![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142858.png)


![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142869.png)
![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide](/img/structure/B5142871.png)
![ethyl 4-amino-2-[(2-{[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5142875.png)
![2-[(2-methoxyethyl)amino]-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5142879.png)
![4-methyl-2-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5142882.png)
![4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5142887.png)
![(2R*,6R*)-2-allyl-1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5142890.png)
![2,4-dichloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5142895.png)
![7-[(4-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5142900.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5142921.png)